molecular formula C9H12Cl2N4O B1377829 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride CAS No. 1375472-12-0

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride

Cat. No.: B1377829
CAS No.: 1375472-12-0
M. Wt: 263.12 g/mol
InChI Key: FZLJASUUEXCKNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride typically involves the reaction of 2H-indazole with acetamide under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. One common method involves the use of transition metal-catalyzed reactions and reductive cyclization reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole derivatives , while reduction may produce reduced indazole compounds .

Scientific Research Applications

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors , thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride is unique due to its dihydrochloride form , which may enhance its solubility and stability compared to other similar compounds. This property makes it particularly useful in various applications, including pharmaceutical formulations and chemical research .

Properties

IUPAC Name

2-amino-N-(1H-indazol-6-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.2ClH/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7;;/h1-3,5H,4,10H2,(H,11,13)(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLJASUUEXCKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CN)NN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-12-0
Record name 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
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